molecular formula C22H17N3O3 B2638381 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899973-30-9

2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2638381
CAS No.: 899973-30-9
M. Wt: 371.396
InChI Key: RPADLWXOSKURJV-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that features a unique fusion of multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole and pyridine derivatives, followed by their coupling through a series of condensation and cyclization reactions.

  • Step 1: Synthesis of Benzo[d][1,3]dioxole Derivative

      Reagents: Catechol, formaldehyde

      Conditions: Acidic medium, reflux

      Reaction: Formation of the dioxole ring through electrophilic aromatic substitution.

  • Step 2: Synthesis of Pyridine Derivative

      Reagents: 2-bromopyridine, Grignard reagent

      Conditions: Anhydrous conditions, inert atmosphere

      Reaction: Formation of the pyridine ring via nucleophilic substitution.

  • Step 3: Coupling and Cyclization

      Reagents: Benzo[d][1,3]dioxole derivative, pyridine derivative, base

      Conditions: Elevated temperature, inert atmosphere

      Reaction: Formation of the pyrazolo[1,5-c][1,3]oxazine core through condensation and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives with potential formation of quinones.

  • Reduction: : Reduction reactions can target the nitrogen-containing heterocycles.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Reduced forms of the pyrazolo[1,5-c][1,3]oxazine ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

      Reagents: Halogens, alkylating agents

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives with functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the development of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

In medicinal chemistry, 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the development of new polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s heterocyclic rings allow it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, its aromatic nature enables it to interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-benzo[e]pyrazole
  • 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-benzo[e]oxazole
  • 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-benzo[e]thiazole

Uniqueness

Compared to these similar compounds, 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is unique due to the presence of the pyrazolo[1,5-c][1,3]oxazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-2-7-19-15(5-1)18-12-17(14-8-9-20-21(11-14)27-13-26-20)24-25(18)22(28-19)16-6-3-4-10-23-16/h1-11,18,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADLWXOSKURJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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